Carboxyfluorescein-PEG12-NHS
CAS No.:
Cat. No.: VC1559864
Molecular Formula: C52H68N2O22
Molecular Weight: 1073.11
Purity: >96% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C52H68N2O22 |
---|---|
Molecular Weight | 1073.11 |
IUPAC Name | 2-(3,6-dihydroxy-9H-xanthen-9-yl)-5-(41-((2,5-dioxopyrrolidin-1-yl)oxy)-41-oxo-5,8,11,14,17,20,23,26,29,32,35,38-dodecaoxa-2l2-azahentetracontanoyl)benzoate |
Standard InChI | InChI=1S/C52H69N2O22/c55-39-2-5-42-45(36-39)75-46-37-40(56)3-6-43(46)50(42)41-4-1-38(35-44(41)52(61)62)51(60)53-10-12-64-14-16-66-18-20-68-22-24-70-26-28-72-30-32-74-34-33-73-31-29-71-27-25-69-23-21-67-19-17-65-15-13-63-11-9-49(59)76-54-47(57)7-8-48(54)58/h1-6,35-37,50,55-56H,7-34H2,(H,61,62)/p-1 |
Standard InChI Key | YRFRTDLHFRFXAJ-UHFFFAOYSA-M |
SMILES | O=C([O-])C(C=C(C([N]CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(ON1C(CCC1=O)=O)=O)=O)C=C2)=C2C3C4=CC=C(O)C=C4OC5=C3C=CC(O)=C5 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Carboxyfluorescein-PEG12-NHS is characterized by its unique molecular structure that integrates three key components: a fluorescent carboxyfluorescein group, a 12-unit polyethylene glycol spacer chain, and an N-hydroxysuccinimide ester reactive group.
Basic Chemical Information
Parameter | Value |
---|---|
CAS Number | 2246595-66-2 |
Molecular Formula | C52H68N2O22 |
Molecular Weight | 1073.1 g/mol |
Physical State | Solid |
Solubility | Soluble in aqueous media, DMSO |
The compound features a carboxyfluorescein moiety, which provides fluorescent properties, connected to a PEG12 spacer that enhances water solubility and reduces steric hindrance in bioconjugation reactions. The terminal NHS ester group enables efficient coupling with primary amines on proteins and other biomolecules .
Structural Features and Functional Groups
The three main structural components of Carboxyfluorescein-PEG12-NHS contribute to its versatility:
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Carboxyfluorescein group: A fluorescent moiety that enables tracking and visualization in biological systems
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PEG12 spacer: A hydrophilic linker that improves water solubility and provides appropriate spacing between the fluorescent tag and the target molecule
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NHS ester: A reactive group that readily forms stable amide bonds with primary amines under mild physiological conditions
The PEG spacer arm increases the compound's hydrophilicity and reduces steric hindrance, thereby improving the efficiency of bioconjugation reactions. The NHS ester provides a reactive handle for facile conjugation to primary amines on proteins, antibodies, and other biomolecules .
Mechanism of Action in Bioconjugation
Reaction Conditions
Optimal reaction conditions for NHS ester chemistry with Carboxyfluorescein-PEG12-NHS include:
Parameter | Optimal Condition |
---|---|
pH Range | 7.2-8.5 |
Buffer Systems | Phosphate, carbonate-bicarbonate, HEPES, or borate |
Temperature | 25°C (room temperature) or 4°C |
Reaction Time | 30 minutes to 4 hours |
Incompatible Buffers | Primary amine-containing buffers (e.g., Tris) |
It's important to note that hydrolysis of the NHS ester competes with the primary amine reaction. The rate of hydrolysis increases with buffer pH and contributes to less efficient crosslinking in dilute protein solutions. The half-life of NHS ester hydrolysis is approximately 4-5 hours at pH 7.0 and 0°C, but decreases to approximately 10 minutes at pH 8.6 and 4°C .
Applications in Biomedical Research
Protein and Antibody Labeling
Carboxyfluorescein-PEG12-NHS is widely used for fluorescent labeling of proteins and antibodies. The fluorescein moiety allows for visualization and tracking of labeled biomolecules in various applications, including fluorescence microscopy, flow cytometry, and immunoassays. The PEG12 spacer minimizes steric hindrance and reduces the potential for the fluorescent tag to interfere with the protein's biological function.
Research has shown that proteins labeled with Carboxyfluorescein-PEG12-NHS maintain their structural integrity and functional properties. The labeled proteins can be used to study protein-protein interactions, cellular localization, and trafficking pathways .
PROTAC Development
Proteolysis targeting chimeras (PROTACs) are bifunctional molecules designed to induce selective degradation of target proteins by exploiting the ubiquitin-proteasome system. Carboxyfluorescein-PEG12-NHS serves as an effective linker in PROTAC synthesis, connecting an E3 ubiquitin ligase ligand with a ligand for the target protein .
PROTACs typically contain:
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A ligand that binds to the target protein of interest
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A linker (such as PEG-based linkers like Carboxyfluorescein-PEG12-NHS)
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A ligand that recruits an E3 ubiquitin ligase
The incorporation of PEG-based linkers like Carboxyfluorescein-PEG12-NHS enhances the solubility and pharmacokinetic properties of PROTACs. Research findings suggest that linker design, including length and composition, significantly influences PROTAC efficacy and selectivity. The PEG12 component provides an optimal spacer length for many PROTAC applications .
Nanoparticle Functionalization
Carboxyfluorescein-PEG12-NHS has been used to functionalize nanoparticles for targeted drug delivery and imaging applications. The NHS ester readily reacts with amine-functionalized nanoparticles, allowing the attachment of fluorescent labels for tracking and visualization.
In one study, researchers used similar NHS-based chemistry to develop iron oxide nanoparticles conjugated with therapeutic agents and targeting peptides. The resulting nanoparticles demonstrated enhanced cellular uptake and improved efficacy against glioblastoma cells .
Synthesis and Preparation Methods
General Synthesis Approach
While specific synthesis details for Carboxyfluorescein-PEG12-NHS are proprietary, the general approach for synthesizing similar NHS ester conjugates involves:
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Activation of the carboxylic acid group on carboxyfluorescein with carbodiimide coupling reagents
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Reaction with a PEG12-diamine to introduce the PEG spacer
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Activation of the resulting terminal carboxylic acid with N-hydroxysuccinimide using EDC/NHS chemistry
Parameter | Recommendation |
---|---|
Storage Temperature | -20°C |
Container | Airtight, moisture-resistant container |
Protection | Shield from light to prevent photobleaching |
Stock Solution Storage | At -80°C: use within 6 months; At -20°C: use within 1 month |
When stored according to these recommendations, Carboxyfluorescein-PEG12-NHS maintains its reactivity and fluorescent properties .
Solution Preparation
For preparing stock solutions of Carboxyfluorescein-PEG12-NHS, the following guidelines are recommended:
Desired Concentration | Amount of Compound |
---|---|
1 mM solution | 0.9319 mL solvent per 1 mg |
5 mM solution | 0.1864 mL solvent per 1 mg |
10 mM solution | 0.0932 mL solvent per 1 mg |
It's advisable to select an appropriate solvent based on the compound's solubility characteristics. After preparing the solution, it should be stored in separate aliquots to avoid repeated freezing and thawing, which can degrade the compound. To increase solubility, heating the tube to 37°C followed by ultrasonic bath treatment may be helpful .
Research Findings and Applications
Bioconjugation Efficiency Studies
Research findings indicate that the PEG12 spacer in Carboxyfluorescein-PEG12-NHS enhances bioconjugation efficiency by:
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Improving water solubility of the conjugate
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Reducing steric hindrance during the conjugation reaction
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Maintaining the accessibility of the NHS ester for reaction with primary amines
Studies have shown that PEG spacers of appropriate length (such as PEG12) can significantly improve the pharmacokinetic properties of bioconjugates. The hydrophilic PEG chain helps to prevent aggregation and non-specific interactions in biological systems.
Applications in Targeted Drug Delivery
Research on similar compounds has demonstrated their utility in developing targeted drug delivery systems. For example, iron oxide nanoparticles functionalized with chlorotoxin (CTX) using NHS-based chemistry showed enhanced uptake by glioblastoma cells and improved the efficacy of paclitaxel in killing drug-resistant cancer cells .
The study found that:
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CTX-conjugated nanoparticles showed approximately 30% higher cellular uptake compared to non-targeted nanoparticles
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The targeted nanoparticles were more effective at killing drug-resistant cancer cells
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The nanoparticles remained stable in biological fluids for over 3 months when stored at 4°C
Comparison with Similar Compounds
Comparison with Other NHS Ester Derivatives
Carboxyfluorescein-PEG12-NHS shares similarities with other NHS ester derivatives used in bioconjugation, but has distinctive properties that make it suitable for specific applications:
Compound | Key Differences | Advantages | Limitations |
---|---|---|---|
Biotin-PEG12-NHS | Contains biotin instead of fluorescein | Enables streptavidin-biotin interactions | Lacks inherent fluorescence |
DBCO-dPEG12-carboxyfluorescein | Contains DBCO for click chemistry | Enables copper-free click chemistry | Different reactivity profile |
Regular NHS-fluorescein | Lacks PEG spacer | Simpler structure, lower cost | May cause steric hindrance in some applications |
The presence of the PEG12 spacer in Carboxyfluorescein-PEG12-NHS distinguishes it from regular NHS-fluorescein conjugates and provides enhanced water solubility and reduced steric hindrance .
Advantages of PEG-Based Linkers
Research on PEG-based linkers has demonstrated several advantages that apply to Carboxyfluorescein-PEG12-NHS:
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Enhanced water solubility and biocompatibility
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Reduced immunogenicity of conjugates
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Increased circulation time in biological systems
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Improved stability against enzymatic degradation
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Flexibility that reduces steric hindrance in bioconjugation reactions
Studies on PEG-based PROTAC linkers have shown that linker length and composition significantly influence the efficacy of protein degradation. The PEG12 linker provides an optimal balance of length, flexibility, and hydrophilicity for many applications .
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